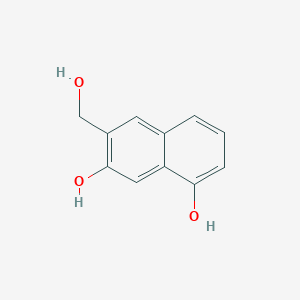

1,7-Naphthalenediol, 6-(hydroxymethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “1,7-Naphthalenediol, 6-(hydroxymethyl)-” is C10H8O2 . The molecular weight is 160.1693 . The IUPAC Standard InChI is InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,7-Naphthalenediol, 6-(hydroxymethyl)-” include a molecular weight of 160.1693 and a molecular formula of C10H8O2 . Unfortunately, specific details such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Naphthalenediols, including isomers of 1,7-Naphthalenediol, have been studied for their reactivity and applications in synthetic chemistry. Koltunov (2008) demonstrated the condensation of isomeric naphthalenediols with benzene in the presence of aluminum bromide, yielding hydroxy-tetralones, which are useful intermediates in organic synthesis (Koltunov, 2008). This study elucidates the potential of naphthalenediols in facilitating the synthesis of complex organic molecules.

Environmental Impact and Degradation

Research by Wang, Atkinson, and Arey (2007) on the OH radical-initiated reactions of naphthalene and its derivatives, including alkylnaphthalenes, has provided insights into the environmental degradation processes of polycyclic aromatic hydrocarbons (PAHs). They identified major reaction products and their implications for atmospheric chemistry (Wang, Atkinson, & Arey, 2007).

Antioxidant Properties

Foti et al. (2002) explored naphthalene diols as a new class of antioxidants, highlighting the role of intramolecular hydrogen bonding in enhancing their antioxidant activity. This research suggests potential applications of naphthalenediols in developing new antioxidant agents (Foti et al., 2002).

Synthesis of Functionalized Naphthalenes

Kang, Kim, Oh, and Lee (2012) reported on the synthesis of functionalized naphthalenes via platinum-catalyzed hydroarylation, indicating the versatility of naphthalenediols in synthesizing naphthalene derivatives with potential applications in materials science and organic electronics (Kang, Kim, Oh, & Lee, 2012).

Discovery of Natural Products

Li, Huang, Liu, Liu, Zhan, and Chen (2014) isolated new compounds from Pterospermum yunnanense, including a naphthol closely related to naphthalenediols, showcasing the ongoing discovery of natural products and their diverse biological activities (Li et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

6-(hydroxymethyl)naphthalene-1,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-6-8-4-7-2-1-3-10(13)9(7)5-11(8)14/h1-5,12-14H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCARUNVWBWVAJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Naphthalenediol, 6-(hydroxymethyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)